ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.07324176 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological processes.
- Benzoxazole Moiety : Associated with antimicrobial and anticancer activities.
- Acetamido Group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is C15H16N2O4S.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study involving thiazolylhydrazonothiazoles demonstrated promising cytotoxic effects against various cancer cell lines including:
Cell Line | IC50 (µM) |
---|---|
HepG2 (Liver) | 7.93 ± 0.84 |
MDA-MB-231 (Breast) | 9.28 ± 1.34 |
HCT-116 (Colon) | 13.28 ± 1.04 |
These results indicate that modifications in the thiazole structure can significantly enhance anticancer activity .
The mechanism by which this compound exerts its anticancer effects has been explored through molecular docking studies. These studies suggest that the compound acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR TK), which is crucial in cancer cell proliferation and survival.
Molecular Docking Results
The binding energy scores obtained from docking studies ranged from −9.4 to −10.9 kcal/mol, indicating a strong interaction with the EGFR TK active site. Key amino acids involved in these interactions include:
- PHE 997
- MET 766
- VAL 726
This suggests that this compound may effectively disrupt EGFR signaling pathways critical for tumor growth .
Safety Profile
In vitro studies comparing the cytotoxicity of this compound against normal human cells (MRC-5 lung fibroblasts) showed minimal toxicity, indicating a favorable safety profile for further pharmacological development .
Case Studies
Several case studies have documented the synthesis and evaluation of related thiazole and benzoxazole derivatives:
- Thiazolylhydrazonothiazoles : A series of compounds were synthesized and evaluated for their anticancer properties against multiple cell lines. The study found that electron-donating groups at specific positions enhanced cytotoxicity compared to electron-withdrawing groups .
- Benzoxazole Derivatives : Research on benzoxazole derivatives has shown significant antibacterial and antifungal activities alongside anticancer properties, suggesting a broad spectrum of biological activity linked to structural modifications .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-3-23-14(21)13-9(2)17-15(25-13)18-12(20)8-19-10-6-4-5-7-11(10)24-16(19)22/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWWEDHPWVAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C3=CC=CC=C3OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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